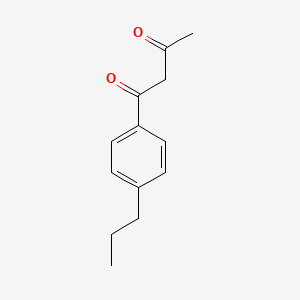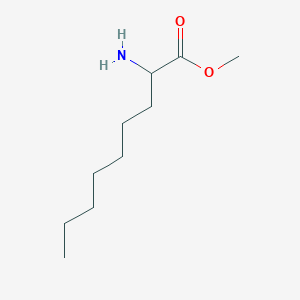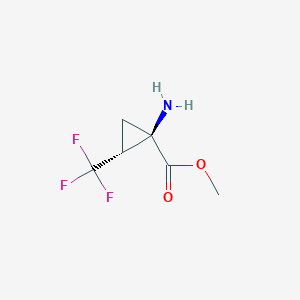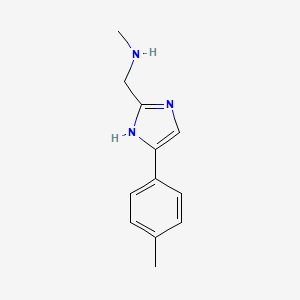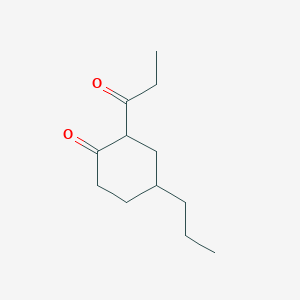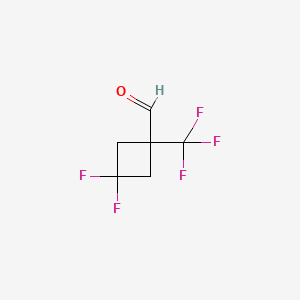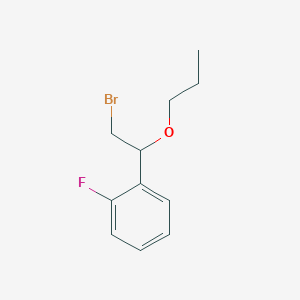
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the benzoic acid core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 3,4-dimethoxy-2-methylbenzoic acid, with a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde or this compound.
Reduction: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzyl alcohol or 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid derivative with similar structural features but lacking the methoxy groups.
3,4-Dimethoxybenzoic acid: A non-fluorinated analog with similar methoxy substitution but without the fluorine atom.
Uniqueness
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups, which impart distinct chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11FO4 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
5-fluoro-3,4-dimethoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-5-6(10(12)13)4-7(11)9(15-3)8(5)14-2/h4H,1-3H3,(H,12,13) |
InChI-Schlüssel |
RAFLRLQJCIONAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(=O)O)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
